1-(Pyrazin-2-yl)cyclopropanamine Dihydrochloride: A Rigidified Heteroaromatic Scaffold for Lead Optimization
1-(Pyrazin-2-yl)cyclopropanamine Dihydrochloride: A Rigidified Heteroaromatic Scaffold for Lead Optimization
Topic: 1-(Pyrazin-2-yl)cyclopropanamine dihydrochloride (CAS 1255099-26-3) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Core Identity & Chemical Logic
1-(Pyrazin-2-yl)cyclopropanamine dihydrochloride (CAS 1255099-26-3) represents a high-value structural motif in modern medicinal chemistry, characterized by a gem-disubstituted cyclopropane ring fusing a primary amine and a pyrazine heteroaromatic system. Unlike flexible benzylic amine analogs, this scaffold offers a unique combination of conformational restriction and metabolic blockade , making it a critical tool for optimizing potency and pharmacokinetic (PK) profiles in drug discovery programs.
Structural Significance
The compound features a quaternary carbon at the 1-position of the cyclopropane ring. This structural arrangement confers two distinct advantages over the corresponding methylene-linked analog (pyrazin-2-yl-methanamine):
-
The "Escape from Flatland": The cyclopropane ring introduces defined sp³ character and vector directionality, locking the amine nitrogen into a specific orientation relative to the pyrazine plane. This reduces the entropic penalty of binding to protein targets.
-
Metabolic Blocking: The absence of hydrogen atoms at the benzylic (alpha) position eliminates the primary site for oxidative deamination by Cytochrome P450 enzymes (CYP) or Monoamine Oxidases (MAO), significantly extending the half-life (
) of the parent molecule.
| Property | Value |
| CAS Number | 1255099-26-3 |
| IUPAC Name | 1-(Pyrazin-2-yl)cyclopropan-1-amine dihydrochloride |
| Molecular Formula | |
| Molecular Weight | 208.09 g/mol (HCl salt) |
| pKa (Pyrazine N) | ~0.6 (Weak base) |
| Solubility | High in water, DMSO, MeOH (due to HCl salt form) |
Synthetic Architecture: The Kulinkovich-Szymoniak Protocol
The most robust route to 1-substituted cyclopropylamines is the Kulinkovich-Szymoniak reaction , which transforms nitriles directly into primary cyclopropylamines using a titanium-mediated organometallic pathway. This method avoids the instability often associated with cyclopropanone intermediates.
Reaction Mechanism
The reaction proceeds via the formation of a titanacyclopropane species generated in situ from ethylmagnesium bromide (EtMgBr) and titanium(IV) isopropoxide (
Step-by-Step Synthesis Protocol
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
-
Reagent Preparation:
-
Substrate: Pyrazine-2-carbonitrile (1.0 eq).
-
Catalyst: Titanium(IV) isopropoxide (1.1 eq).
-
Grignard: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (2.2 eq).
-
Lewis Acid:
(2.0 eq) – Required for efficient ring closure/deprotection.
-
-
Execution:
-
Step A (Titanacycle Formation): Dissolve pyrazine-2-carbonitrile and
in anhydrous THF at -78°C. -
Step B (Grignard Addition): Add EtMgBr dropwise over 30 minutes. The solution will turn dark brown/black, indicating the formation of the titanacyclopropane intermediate.
-
Step C (Warming): Allow the mixture to warm to ambient temperature over 1 hour.
-
Step D (Lewis Acid Activation): Cool back to 0°C and add
. Stir for 30 minutes to facilitate the conversion of the azatitanacyclopentene to the cyclopropylamine. -
Step E (Quench & Workup): Quench with 10% aqueous NaOH. Extract with EtOAc.[1] The organic phase contains the free base.[2]
-
-
Salt Formation:
-
Dissolve the crude oil in
or dioxane. -
Add 4M HCl in dioxane (2.5 eq) dropwise at 0°C.
-
Filter the resulting precipitate to obtain 1-(Pyrazin-2-yl)cyclopropanamine dihydrochloride as a yellow-to-tan solid.
-
Figure 1: The Kulinkovich-Szymoniak reaction pathway for converting nitriles to 1-substituted cyclopropylamines.
Pharmacophore & Medicinal Utility[3][6]
Metabolic Stability vs. Bioisosterism
The primary utility of CAS 1255099-26-3 lies in its ability to replace flexible linkers in kinase inhibitors (e.g., CHK1, MAPK) or GPCR ligands.
-
Alpha-Methyl Blockade: In standard alkyl amines, the carbon adjacent to the nitrogen is a "metabolic hotspot." By incorporating this carbon into a cyclopropane ring, the C-H bonds are removed (in the case of the quaternary carbon) or sterically shielded, preventing oxidation.
-
Basicity Modulation: The pyrazine ring is electron-deficient (pKa ~0.6), significantly lowering the basicity of the adjacent amine compared to a phenyl-cyclopropylamine analog. This reduced basicity can improve membrane permeability (LogD) and reduce off-target hERG channel inhibition.
Application in Lead Optimization
This scaffold is frequently employed to:
-
Rigidify a pharmacophore to improve selectivity.
-
Lower Lipophilicity (Pyrazine N atoms reduce LogP vs. Benzene).
-
Prevent mechanism-based inactivation (suicide inhibition) seen with some hydrazine/hydride-transfer mechanisms, or conversely, to enable specific ring-opening mechanisms in LSD1 inhibitors.
Figure 2: Decision logic for selecting the cyclopropylamine scaffold during lead optimization.
Experimental Protocols: Handling & Coupling
Storage & Stability
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon) at -20°C.
-
Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be prepared fresh, as the cyclopropane ring can be sensitive to strong acids at elevated temperatures over prolonged periods (ring opening).
Standard Amide Coupling Protocol
To couple CAS 1255099-26-3 to a carboxylic acid (R-COOH):
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.5 eq). Note: Extra base is required to neutralize the dihydrochloride salt.
-
Addition: Stir for 5 minutes, then add 1-(Pyrazin-2-yl)cyclopropanamine dihydrochloride (1.1 eq).
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[3]
-
Workup: Dilute with EtOAc, wash with sat.
(removes HOBt/HATU byproducts) and brine. Dry over .
References
-
Bertus, P., & Szymoniak, J. (2001).[4] New and easy route to primary cyclopropylamines from nitriles.[4] Chemical Communications, (18), 1792-1793. Link
-
Wiedemann, S., et al. (2003).[4] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[4] Organic Letters, 5(5), 753-755.[4] Link
-
Szymoniak, J., & Bertus, P. (2007).[4] The Titanium-Mediated Synthesis of Cyclopropylamines. Synlett, 2007(09), 1346-1356. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on metabolic blocking via structural modification). Link
